(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of compounds closely related to (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone were synthesized and evaluated for their antimicrobial properties. These compounds, synthesized by condensing chalcones with isoniazid in acetic acid, exhibited significant antimicrobial activity, with some showing higher activity than standard drugs such as ciprofloxacin and fluconazole. Notably, compounds containing methoxy groups demonstrated exceptionally high antimicrobial activity (Satyender Kumar et al., 2012).
Molecular Docking and Biological Activities
Another study focused on the synthesis and biological evaluation of novel pyrazole derivatives, which included the creation of compounds with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives. These compounds were tested for antimicrobial and anticancer activities. Notably, some derivatives showed higher anticancer activity than the reference drug doxorubicin, and most compounds exhibited good to excellent antimicrobial activity (H. Hafez et al., 2016).
Anticancer and Antimicrobial Agents
Further research involved the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as potential anticancer and antimicrobial agents. The compounds were evaluated against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), revealing significant potency in some compounds. Additionally, these compounds showed promising in vitro antibacterial and antifungal activities, with molecular docking studies supporting their potential use in overcoming microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya et al., 2021).
Corrosion Inhibition
In a different application, synthesized pyrazole derivatives, specifically methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate (MCPPC) and 5-(4-methoxyphenyl)-3-(4-methylphenyl)4,5-dihydro-1H-pyrazol-1-yl-(pyridin-4-yl)methanone (MMDPPM), were investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These inhibitors showed high efficiency even at low concentrations, with potentiodynamic polarization curves indicating their mixed-type inhibitor action. The adsorption of these inhibitors on mild steel surfaces followed Langmuir adsorption isotherm, suggesting a combination of physisorption and chemisorption (M. Yadav et al., 2015).
Mechanism of Action
Target of action
Pyrazole derivatives, such as 1-methyl-3-phenyl-1H-pyrazol-5-yl, have been found to exhibit a wide range of biological activities . They are often used as intermediates in the synthesis of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of action
Pyrazole derivatives are known to interact with various enzymes and receptors in the body, influencing their function .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Pyrazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific structure and functional groups .
Pharmacokinetics
Pyrazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of action
Pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .
Action environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many drugs .
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-22-18(10-17(21-22)14-6-3-2-4-7-14)19(24)23-12-16(13-23)25-15-8-5-9-20-11-15/h2-11,16H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPPBTHYISBYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.